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Compound of Interest

Compound Name: LY 341495 disodium salt

Cat. No.: B1191883 Get Quote

Topic: Adjusting pH for LY 341495 Parent Compound Dissolution Ticket ID: CHEM-SUP-8821

Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Context
The Challenge: You are working with the parent compound of LY 341495 (CAS: 201943-63-7),

not the disodium salt. This molecule is a dicarboxylic acid analog of glutamate. In its free acid

form, it exhibits poor water solubility (< 1 mg/mL) at neutral or acidic pH because the carboxylic

acid groups are protonated and uncharged.

The Solution: To solubilize the parent compound, you must convert it in situ to its sodium salt

form by adding a stoichiometric amount of base (Sodium Hydroxide, NaOH). This deprotonates

the carboxylic acid groups, creating a highly soluble anionic species.

Critical Warning:

Do not attempt to dissolve the parent compound directly in PBS or Saline. The buffering

capacity will fight the pH shift required for dissolution, resulting in a suspension.

Distinction: If you purchased the Disodium Salt form (e.g., Tocris Cat.[1] No. 4062), it is

already soluble in water. This guide is specifically for the Parent Compound (Free Acid).

The Chemistry of Dissolution (Mechanism)
To achieve the reported solubility of 100 mM, we utilize the Molar Equivalent (eq.) Method.
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Target: Deprotonate the carboxylic acid moieties.

Stoichiometry: The literature recommends 1.1 to 1.2 molar equivalents of NaOH.

1.0 eq theoretically neutralizes the acid.

0.1–0.2 eq excess ensures the equilibrium shifts entirely to the soluble salt form and

maintains a basic pH (~pH 8–9) to prevent precipitation.

Visualization: The Solubilization Pathway
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Figure 1: The chemical transition from insoluble parent acid to soluble anion via stoichiometric

base addition.

Standard Operating Procedure (SOP)
Protocol: Preparing a 100 mM Stock Solution
Reagents:

LY 341495 Parent Compound (MW: 353.37 g/mol )[2]

1.0 M NaOH (Standardized Stock)

Sterile Water (Milli-Q or WFI)

Step-by-Step Workflow:

Weighing: Weigh 10 mg of LY 341495 parent compound.
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Molar Calculation:

Moles of Compound = Mass / MW

(

)

Base Calculation (1.2 eq):

Moles NaOH needed =

Volume of 1.0 M NaOH =

Dissolution:

Add the 34 µL of 1.0 M NaOH directly to the powder.

Note: The volume is small. You may add a portion of your water (e.g., 100 µL) to help wet

the powder, but the base is critical.

Vortex vigorously. The solution should turn clear.

Dilution:

Add sterile water to reach the final volume for 100 mM.

Target Volume =

(

).

Since we already added 34 µL NaOH + 100 µL water, add remaining water to reach 283

µL.

Data Summary: Solubility Limits
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Solvent Max Solubility Condition Application

1.1 - 1.2 eq. NaOH 100 mM Recommended Primary Stock

Water (No pH adjust) < 1 mM Insoluble Avoid

DMSO ~5 - 100 mM Warming required In vitro only

Ethanol < 5 mM Poor Avoid

In Vivo Vehicle Preparation (The "Crash" Risk)
When moving from the high-pH stock to a physiological injection vehicle, you risk "crashing out"

(precipitation) if the pH drops too low.

The "Back-Titration" Protocol:

Start with your NaOH-solubilized stock (e.g., 100 mM).[3]

Dilute slowly into PBS (pH 7.4).

Visual Check: If cloudiness appears, the pH has dropped below the compound's pKa.

Corrective Action: Add minute amounts of 0.1 N NaOH to clarify.

Final pH: Aim for pH 7.2 – 7.6.

Note: LY 341495 is stable in solution at this range for immediate use.

Troubleshooting & FAQs
Q1: I added PBS directly to the powder and it won't
dissolve. Can I fix it?
A: Yes. The compound is currently a suspension. You can "rescue" it by adding 1.0 M NaOH

dropwise while vortexing. Monitor the solution until it turns clear. Once clear, check the pH; it is

likely basic. You may need to dilute further to buffer it back to physiological range.

Q2: Can I just use DMSO instead of NaOH?
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A: Yes, LY 341495 is soluble in DMSO (often requiring gentle warming to 45°C).

Pros: Easier to prepare.

Cons: DMSO can cause biological artifacts in slice recordings or toxicity in vivo. For in vivo

injections, the NaOH/Saline method is preferred to avoid solvent effects.

Q3: Why 1.2 equivalents? Why not just saturate it?
A: "Saturating" with excess base (e.g., dissolving in straight 1M NaOH) creates a hyper-alkaline

solution (pH > 12). Injecting this causes tissue necrosis. Using exactly 1.1–1.2 equivalents

keeps the pH closer to 8–9, which is much easier to buffer down to 7.4 with PBS.
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Figure 2: Decision matrix for selecting the optimal solubilization vehicle based on experimental

constraints.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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